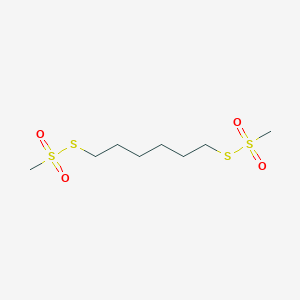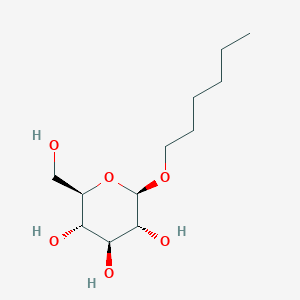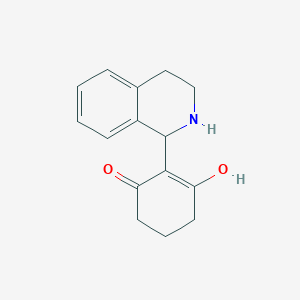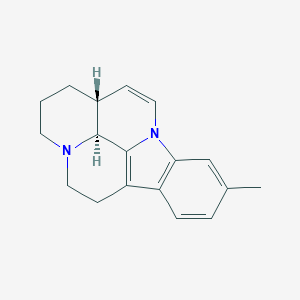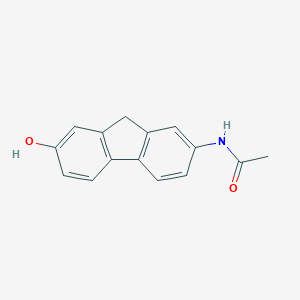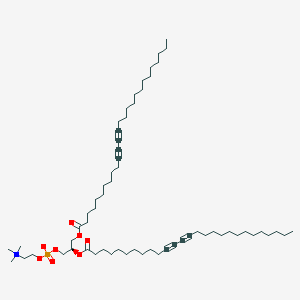
1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, also known as DPC, is a synthetic lipid molecule that has been extensively studied for its unique biochemical and biophysical properties. DPC is a member of the phospholipid family, which is a key component of cell membranes. DPC is a popular research tool in the field of biophysics and biochemistry due to its ability to form stable lipid bilayers and its unique interaction with proteins.
Wirkmechanismus
1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine interacts with membrane proteins through hydrophobic and electrostatic interactions. The unique properties of 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, such as its long hydrocarbon chain, allow it to form stable lipid bilayers that closely mimic cell membranes. The interaction of 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine with membrane proteins can lead to changes in protein conformation and function.
Biochemische Und Physiologische Effekte
1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the activity of ion channels and transporters, as well as influence the activity of enzymes and receptors. 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine has also been shown to affect the fluidity and permeability of lipid bilayers, which can have implications for membrane function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine in lab experiments is its ability to form stable lipid bilayers. This makes it a useful tool for studying membrane proteins and drug-membrane interactions. However, the long hydrocarbon chain of 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine can also make it difficult to solubilize in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research involving 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine. One area of interest is the development of new drug delivery systems based on 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine. 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine has also been proposed as a potential therapeutic agent for the treatment of certain diseases. Additionally, there is ongoing research into the use of 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine in biosensors and other biotechnological applications.
Synthesemethoden
The synthesis of 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine involves the reaction of heptacosadiynoic acid with phosphocholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is purified using chromatography techniques to obtain pure 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine. The synthesis of 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine is a relatively simple and efficient process, which makes it a popular choice for research purposes.
Wissenschaftliche Forschungsanwendungen
1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine is widely used in scientific research for its ability to form stable lipid bilayers, which are essential components of cell membranes. 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine is used to study membrane protein structure and function, as well as drug-membrane interactions. 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine has also been used in the development of biosensors and drug delivery systems.
Eigenschaften
CAS-Nummer |
118024-74-1 |
|---|---|
Produktname |
1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine |
Molekularformel |
C62H108NO8P |
Molekulargewicht |
1026.5 g/mol |
IUPAC-Name |
[(2R)-2,3-di(heptacosa-11,13-diynoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C62H108NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-48-50-52-54-61(64)68-58-60(59-70-72(66,67)69-57-56-63(3,4)5)71-62(65)55-53-51-49-47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h60H,6-29,38-59H2,1-5H3/t60-/m1/s1 |
InChI-Schlüssel |
AFGIQTGBUXLTHP-AKAJXFOGSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC#CC#CCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC#CC#CCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCC#CC#CCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC#CC#CCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCC#CC#CCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC#CC#CCCCCCCCCCCCCC |
Andere CAS-Nummern |
118024-74-1 |
Synonyme |
1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine 1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (12,14-diyn)-isomer 1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (13,15-diyn)-isomer 1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (17,19-diyn)-isomer 1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (6,8-diyn)-isomer 1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (7,9-diyn)-isomer 1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (8,10-diyn)-isomer 1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (9,11-diyn)-isomer DC8,9PC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



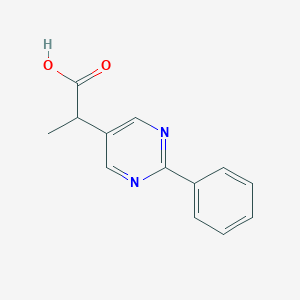
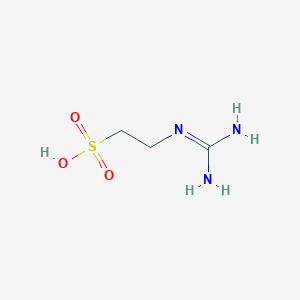
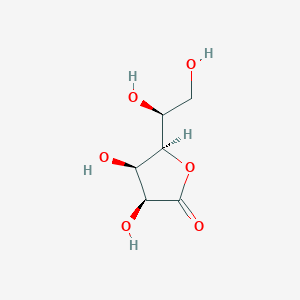

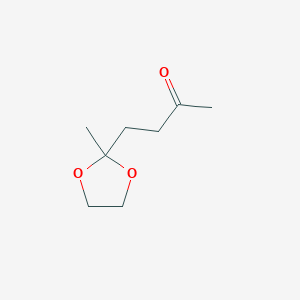


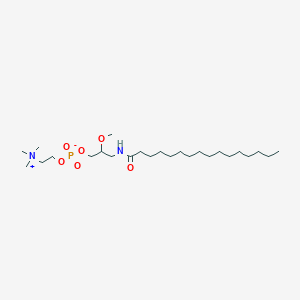
![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B43788.png)
